molecular formula C21H30N2O3S B4283930 1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE

1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE

Cat. No.: B4283930
M. Wt: 390.5 g/mol
InChI Key: BIMRWDIBIMNDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE is a complex organic compound with a unique structure that combines a furan ring, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE typically involves multiple steps, including the formation of the furan ring, the piperazine ring, and the sulfonyl group. Common synthetic routes may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Introduction of the sulfonyl group: This step often involves the reaction of the piperazine derivative with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Sulfides

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, while the sulfonyl group can form strong interactions with proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-methyl-2-furyl)methyl]-4-[(phenyl)sulfonyl]piperazine
  • 1-[(5-methyl-2-furyl)methyl]-4-[(methylphenyl)sulfonyl]piperazine

Uniqueness

1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of the pentamethylphenyl group, which can enhance its stability and reactivity compared to similar compounds. This structural feature may also contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S/c1-14-7-8-20(26-14)13-22-9-11-23(12-10-22)27(24,25)21-18(5)16(3)15(2)17(4)19(21)6/h7-8H,9-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMRWDIBIMNDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-[(5-METHYL-2-FURYL)METHYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE

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